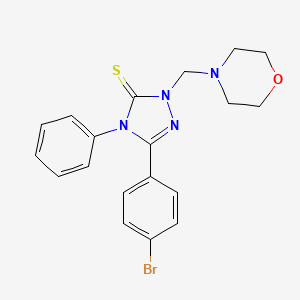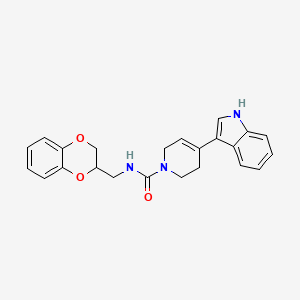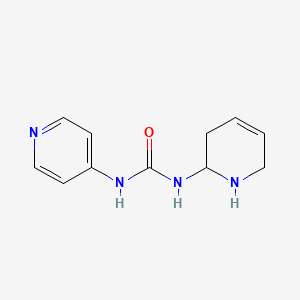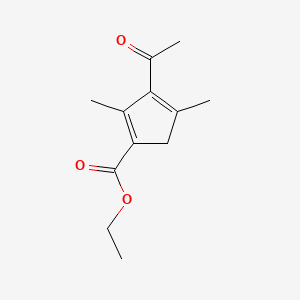![molecular formula C19H18N2O4S B13365998 (2E)-3-[4-methoxy-3-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]prop-2-enoic acid](/img/structure/B13365998.png)
(2E)-3-[4-methoxy-3-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[4-methoxy-3-({[(4-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-propenoic acid is a complex organic compound with a unique structure that includes methoxy, methylbenzoyl, and carbothioyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-methoxy-3-({[(4-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-propenoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-methoxybenzaldehyde, which undergoes a series of reactions including condensation, acylation, and thiolation to form the final product. The reaction conditions usually involve the use of solvents like dichloromethane, catalysts such as p-toluenesulfonic acid, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like chromatography and crystallization to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-[4-methoxy-3-({[(4-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-propenoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
p-toluenesulfonic acid, palladium on carbonMajor Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
(2E)-3-[4-methoxy-3-({[(4-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-propenoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (2E)-3-[4-methoxy-3-({[(4-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-propenoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxy group and phenyl ring structure but lacks the complex substituents found in (2E)-3-[4-methoxy-3-({[(4-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-propenoic acid.
Dichlorodiphenyltrichloroethane (DDT): Although structurally different, DDT is another compound with significant biological activity and historical importance.
Uniqueness
The uniqueness of (2E)-3-[4-methoxy-3-({[(4-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-propenoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H18N2O4S |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
(E)-3-[4-methoxy-3-[(4-methylbenzoyl)carbamothioylamino]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C19H18N2O4S/c1-12-3-7-14(8-4-12)18(24)21-19(26)20-15-11-13(6-10-17(22)23)5-9-16(15)25-2/h3-11H,1-2H3,(H,22,23)(H2,20,21,24,26)/b10-6+ |
Clave InChI |
CRXHWCIZWXDKLA-UXBLZVDNSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)/C=C/C(=O)O)OC |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C=CC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13365929.png)


![2-({3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl methyl ether](/img/structure/B13365940.png)

![1-(2,3-Dimethylphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13365947.png)


![1-[4-(difluoromethoxy)phenyl]-N-(3,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365958.png)


![6-(1-Benzofuran-2-yl)-3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365978.png)
![N-[2-(4-morpholinyl)phenyl]-4-propylcyclohexanecarboxamide](/img/structure/B13365984.png)
![1-{3-amino-2-benzoyl-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridin-5-yl}ethanone](/img/structure/B13365990.png)
